2-Thienylaminoacetic acid
Description
2-Thienylaminoacetic acid (IUPAC name: 2-amino-2-thiophen-2-ylacetic acid, CAS 65058-23-3) is a thiophene-derived compound featuring an amino group attached to the α-carbon of the acetic acid backbone. Synonyms include α-(2-thienyl)glycine and DL-2-(2-thienyl)glycine, highlighting its role as a non-proteinogenic amino acid analog.
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-(thiophen-2-ylamino)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)4-7-5-2-1-3-10-5/h1-3,7H,4H2,(H,8,9) |
InChI Key |
UNQHGXLQKSZYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Thienylacetic Acid (CAS 1918-77-0)
- Structure : Comprises a thiophene ring linked to an acetic acid group.
- Applications : Used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.
- Stable under standard conditions but incompatible with strong oxidizers .
- Key Difference: Lacks the amino group present in 2-thienylaminoacetic acid, reducing its utility in peptide-mimetic chemistry.
2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)
- Structure : Features a long-chain tetradecylthio group attached to acetic acid.
- Applications : Likely used in surfactant synthesis or lipid-related research.
- Safety :
- Key Difference: The hydrophobic tetradecyl chain contrasts with the polar amino group in this compound, altering solubility and biological interactions.
2-(Hydroxyamino)acetic Acid (CAS 3545-78-6)
- Structure: Contains a hydroxyamino (-NHOH) group on the α-carbon.
- Applications: Potential chelating agent or intermediate in redox-active compounds.
- Safety: Limited toxicity data, but structural similarity to hydroxylamines suggests caution in handling .
- Key Difference: The hydroxyamino group introduces redox reactivity absent in this compound.
2-(Thiophen-2-yl(m-tolyl)amino)acetic Acid (CAS 725253-14-5)
- Structure : Combines thiophene, toluidine, and acetic acid moieties.
- Key Difference: The addition of a toluidine group enhances aromatic interactions compared to this compound .
Data Table: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| This compound | 65058-23-3 | C₆H₇NO₂S | 157.19 | Amino, thiophene, carboxylic acid | Peptide analogs, drug design |
| 2-Thienylacetic Acid | 1918-77-0 | C₆H₆O₂S | 142.17 | Thiophene, carboxylic acid | Organic synthesis |
| 2-(Tetradecylthio)acetic Acid | 2921-20-2 | C₁₆H₃₀O₂S₂ | 318.52 | Thioether, carboxylic acid | Surfactants, lipid research |
| 2-(Hydroxyamino)acetic Acid | 3545-78-6 | C₂H₅NO₃ | 91.07 | Hydroxyamino, carboxylic acid | Chelation, redox chemistry |
Q & A
(B) What are the recommended protocols for safe handling and storage of 2-Thienylacetic acid in laboratory settings?
Methodological Answer:
- Handling Precautions: Use local exhaust ventilation and personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and dust masks (JIS T 8151). Avoid contact with strong oxidizing agents (e.g., peroxides) due to incompatibility risks .
- Storage Conditions: Store in sealed glass containers under 25°C, protected from light and moisture. Ensure the storage area is well-ventilated and equipped with safety showers and eyewash stations .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste according to hazardous chemical protocols .
(A) How can researchers resolve contradictions in stability data for 2-Thienylacetic acid under varying experimental conditions?
Methodological Answer:
- Controlled Stability Testing: Design experiments to isolate variables such as light exposure, temperature (e.g., 25°C vs. elevated temperatures), and pH. Monitor decomposition products (e.g., CO, CO₂, sulfur oxides) via gas chromatography-mass spectrometry (GC-MS) .
- Cross-Referencing SDS Data: Compare stability claims across SDS documents, noting discrepancies in recommended storage conditions (e.g., light sensitivity vs. thermal stability). Validate findings with accelerated aging studies .
- Statistical Modeling: Use multivariate analysis to identify dominant degradation pathways and establish predictive models for long-term stability .
(B) What analytical techniques are most effective for characterizing 2-Thienylacetic acid purity and structural integrity?
Methodological Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity. Compare retention times against certified reference standards .
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the thienyl and acetic acid moieties. Fourier-transform infrared (FTIR) spectroscopy to verify functional groups (e.g., carboxyl C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry: Electrospray ionization (ESI-MS) for molecular weight confirmation and detection of impurities .
(A) How can researchers design experiments to study 2-Thienylacetic acid’s biological interactions, given its structural similarity to bioactive indole derivatives?
Methodological Answer:
- Target Identification: Use computational docking simulations (e.g., AutoDock Vina) to predict interactions with receptors known to bind indole derivatives (e.g., serotonin receptors, cytochrome P450 enzymes) .
- In Vitro Assays: Conduct competitive binding assays with radiolabeled ligands to quantify affinity. For example, measure displacement of [³H]-tryptophan in enzyme inhibition studies .
- Metabolic Profiling: Use hepatic microsomal models to assess metabolic stability and identify potential metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
(B) What are the primary hazards associated with 2-Thienylacetic acid exposure, and how should they be mitigated?
Methodological Answer:
- Acute Exposure Risks: Skin/eye irritation and respiratory tract inflammation. First aid includes immediate rinsing with water for 15+ minutes and medical consultation for persistent symptoms .
- Toxicological Data Gaps: No acute toxicity data are available in SDS documents. Assume precautionary measures (e.g., <0.1 mg/m³ airborne concentration) and conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) .
- Environmental Precautions: Prevent soil/water contamination by using secondary containment trays and neutralizing waste with calcium carbonate before disposal .
(A) What methodologies are recommended for synthesizing 2-Thienylacetic acid derivatives with modified functional groups?
Methodological Answer:
- Azide Substitution: React 2-chloro-N-phenylacetamide precursors with sodium azide (NaN₃) in a toluene/water mixture under reflux (5–7 hours). Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) .
- Protection-Deprotection Strategies: Use tert-butoxycarbonyl (Boc) groups to protect amino moieties during synthesis. Remove Boc groups with trifluoroacetic acid (TFA) in dichloromethane .
- Purification: Isolate products via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
(B) How should researchers address inconsistencies in reported physical properties (e.g., vapor density, particle characteristics) of 2-Thienylacetic acid?
Methodological Answer:
- Standardized Measurements: Replicate experiments under controlled humidity and temperature. Use dynamic vapor sorption (DVS) for vapor density and laser diffraction for particle size distribution .
- Literature Review: Cross-check data against peer-reviewed studies (e.g., PubChem, NIST Chemistry WebBook) to identify consensus values .
- Reporting Transparency: Document all experimental conditions (e.g., equipment calibration, batch variations) to contextualize discrepancies .
(A) What strategies can optimize the scalability of 2-Thienylacetic acid synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate formation in real time .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and identify critical process parameters .
- Quality-by-Design (QbD): Define a target product profile (e.g., purity ≥98%) and establish control strategies for critical quality attributes (CQAs) like residual solvents .
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